TNP-ATP, or 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, is a fluorescent analog of adenosine triphosphate that is widely used in biochemical research to study protein interactions with ATP. This compound serves as a valuable tool for determining binding affinities and kinetics associated with various proteins, particularly those involved in ATP-dependent processes. TNP-ATP's unique properties allow researchers to visualize and quantify binding events through fluorescence measurements, making it an essential reagent in molecular biology and biochemistry.
TNP-ATP is synthesized from adenosine triphosphate through a reaction with 2,4,6-trinitrobenzene-1-sulfonate. This process involves the trinitrophenylation of the ribose moiety of adenosine, resulting in a compound that exhibits distinct fluorescent properties. The synthesis is relatively straightforward and has been documented in various studies, including those by Hiratsuka and Uchida .
TNP-ATP falls under the category of nucleotide analogs, specifically modified nucleotides. It is classified as a fluorescent probe due to its ability to emit light upon excitation, which facilitates the study of molecular interactions in real-time.
The synthesis of TNP-ATP is achieved through a one-step reaction involving adenosine triphosphate and trinitrobenzene sulfonate. The procedure typically involves:
The reaction leads to the formation of a bright orange compound due to the presence of the trinitrophenyl group, which significantly alters the optical properties of the original nucleotide. The synthesis process has been described in detail in literature, emphasizing its efficiency and safety .
TNP-ATP retains the core structure of adenosine triphosphate but features a trinitrophenyl group attached to the ribose moiety. This modification enhances its fluorescence characteristics and alters its binding properties compared to ATP.
Key structural features include:
TNP-ATP participates in various biochemical reactions primarily involving protein binding studies. The compound can compete with ATP for binding sites on proteins, allowing researchers to determine dissociation constants and binding affinities.
The interaction between TNP-ATP and target proteins can be analyzed using fluorescence-based assays. For example:
The mechanism by which TNP-ATP interacts with proteins typically involves competitive binding. When TNP-ATP is introduced into a solution containing a protein that binds ATP, it competes for the same binding sites.
The binding process can be described mathematically using the Langmuir isotherm model:
Where:
TNP-ATP exhibits distinct physical characteristics due to its modifications:
Key chemical properties include:
TNP-ATP has numerous applications in scientific research:
Adenosine triphosphate (ATP) serves as the primary energy currency in living organisms, participating in critical processes including enzymatic phosphorylation, active transport, muscle contraction, and nucleic acid synthesis. Its hydrolysis releases substantial energy (~30.5 kJ/mol under standard conditions) that drives thermodynamically unfavorable reactions. ATP functions through binding interactions with specific protein sites categorized into catalytic sites (where hydrolysis occurs) and regulatory sites (which modulate protein activity). Studying these interactions presents substantial challenges due to ATP's rapid turnover kinetics, low intrinsic spectroscopic signals, and the transient nature of enzyme-substrate complexes. Traditional radioactive labeling techniques (e.g., using γ-³²P-ATP) carry significant handling hazards, disposal complexities, and limited spatial resolution.
Fluorescent ATP analogs overcome these limitations by enabling real-time, non-radioactive monitoring of binding events through measurable changes in fluorescence intensity, anisotropy, or spectral shifts. Among these analogs, 2′(3′)-O-(2,4,6-Trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) has emerged as a premier probe due to its environmentally sensitive fluorescence. Unlike natural ATP, which lacks useful fluorescence, TNP-ATP exhibits dramatic fluorescence enhancement (up to 100-fold) and a characteristic blue shift in emission wavelength upon binding to hydrophobic protein pockets. This property allows direct quantification of binding parameters (stoichiometry, affinity, kinetics) without separation steps [1] [3].
Table 1: Key Properties of Fluorescent ATP Probes Compared to TNP-ATP
Probe Name | Excitation/Emission (nm) | Quantum Yield (Free/Bound) | Primary Detection Method | Key Limitations |
---|---|---|---|---|
TNP-ATP | 408, 470 / 530-560 | ~0.01 / 0.1-0.3 | Fluorescence enhancement | Altered binding affinity vs ATP |
Mant-ATP | 355 / 448 | ~0.05 / 0.2-0.4 | Fluorescence intensity/anisotropy | Moderate affinity perturbation |
ε-ATP | 275 / 410 | Low / Moderate | Intrinsic fluorescence | UV excitation, protein interference |
Cyclic AMP derivatives | Varies | Varies | FRET/BRET | Structural deviation from ATP |
TNP-ATP was first synthesized in 1973 by Hiratsuka and Uchida through a one-step reaction between ATP and 2,4,6-trinitrobenzenesulfonate (TNBS), forming a bright orange Meisenheimer complex adduct on the ribose ring. Initial applications focused on characterizing the ATP-binding site of myosin ATPase, where it demonstrated exceptional utility in reporting conformational changes through fluorescence modulation [1] [3]. This success spurred its adoption across diverse protein systems over the subsequent five decades.
A landmark study in 1998 demonstrated TNP-ATP's power in probing the E. coli chemotaxis protein CheA, a histidine kinase. Researchers observed micromolar affinity (Kd ≈ 1-10 µM) and stoichiometric binding of two TNP-ATP molecules per CheA dimer. Crucially, TNP-ATP acted as a potent inhibitor (Ki < 1 µM) of autophosphorylation but was not hydrolyzed, enabling detailed mechanistic studies of nucleotide binding without catalytic turnover. This work further utilized TNP-ATP to characterize glycine-rich loop mutants (G1/G2 domains), revealing preserved binding in a catalytically inactive mutant (Gly470→Lys), thereby decoupling binding from enzymatic function [2].
The probe's utility extends beyond kinases. In F1-ATPase studies, TNP-ATP revealed intricate cooperativity. Using the βY331W mutant as a fluorescent reporter, researchers demonstrated strong positive cooperativity in MgTNP-ATP binding (Kd1 < 1 nM, Kd2 = 23 nM, Kd3 = 1.4 µM) and hydrolysis requiring occupancy of all three catalytic sites. Notably, "bisite hydrolysis" accounted for ~40% of Vmax, highlighting differences from ATP hydrolysis kinetics and underscoring Mg2+'s critical role in cooperative binding and catalysis [7]. TNP-ATP has also become integral in high-throughput screening assays for ATP-competitive inhibitors targeting bacterial histidine kinases and P2X receptors [2] [5] [8].
The physiologically relevant form of TNP-ATP carries a net charge of 5- (often denoted TNP-ATP(5-)), arising from the triphosphate group (4-) and the trinitrophenyl-modified ribose (1-), contrasting with ATP's charge of 4- at physiological pH. This enhanced electronegativity profoundly impacts its molecular recognition and functional properties.
The increased negative charge density strengthens electrostatic interactions with basic residues (e.g., lysine, arginine) within nucleotide-binding pockets. Consequently, TNP-ATP(5-) typically exhibits 1- to 3-fold higher binding affinity (lower Kd) compared to ATP for numerous proteins. For example:
Electrophoretic mobility and ion-exchange chromatography confirm the 5- charge state, crucial for predicting its behavior in physiological buffers. The trinitrophenyl group's ionization (pKa ≈ 5.1) renders TNP-ATP(5-) pH-sensitive below pH 6.5, observable through absorption shifts at 408 nm and 470 nm. However, within the physiological pH range (7.0-7.5), the chromophore remains predominantly ionized, ensuring stable spectroscopic properties for binding assays. Isothermal titration calorimetry (ITC) studies reveal that TNP-ATP(5-) binding often involves greater enthalpy changes than ATP, likely due to enhanced electrostatic contributions and π-stacking interactions of the TNP moiety within hydrophobic subsites [3] [4].
Table 2: Binding Parameters of TNP-ATP(5-) vs ATP in Representative Proteins
Protein Target | TNP-ATP(5-) Kd or Ki | ATP Kd or Km | Ratio (ATP Kd / TNP-ATP Kd) | Key Functional Consequence |
---|---|---|---|---|
CheA Kinase (E. coli) | ~1-10 µM (Kd) | >100 µM (Kd) | >10 | Potent inhibition (Ki < 1 µM) |
F1-ATPase Site 1 | < 1 nM (Kd) | ~10 µM (Kd) | >10,000 | Ultra-tight first-site binding |
V-ATPase (S. cerevisiae) | Not reported | Not reported | N/A | SidK reduces TNP-ATP affinity (competitive) |
P2X3 Receptor | Antagonist (Ki ≈ nM range) | Agonist (EC50 ≈ µM) | N/A | Non-competitive/channel block |
Despite its utility, the 5- charge and bulky TNP group introduce critical caveats:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0